7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde
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Overview
Description
7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde: is a chemical compound with the molecular formula C₉H₆O₄S and a molecular weight of 210.21 g/mol . It is known for its unique structure, which includes a benzoxathiole ring system substituted with a methoxy group and an aldehyde group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde derivatives with sulfur-containing reagents to form the benzoxathiole ring . The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzoxathiole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions and studies .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications .
Mechanism of Action
The mechanism of action of 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
- 2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde
- 7-methoxy-2-oxo-2H-1,3-benzoxathiole-4-carbaldehyde
- 7-methoxy-2-oxo-2H-1,3-benzoxathiole-6-carbaldehyde
Comparison: 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde is unique due to the specific position of the methoxy and aldehyde groups on the benzoxathiole ring. This positioning can influence the compound’s reactivity and the types of derivatives that can be synthesized from it. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
7-methoxy-2-oxo-1,3-benzoxathiole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4S/c1-12-6-2-5(4-10)3-7-8(6)13-9(11)14-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKUOUCLUGYPJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C=O)SC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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